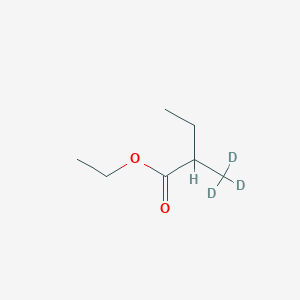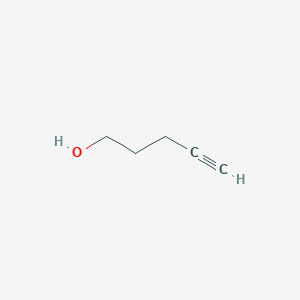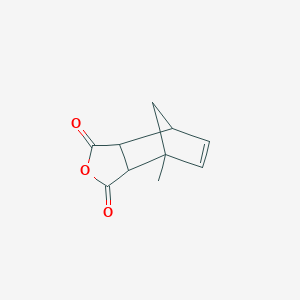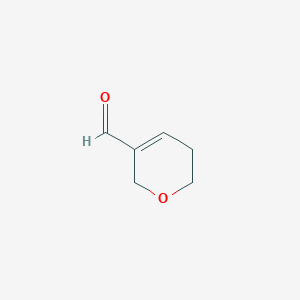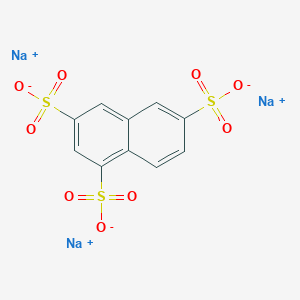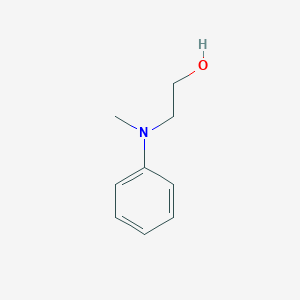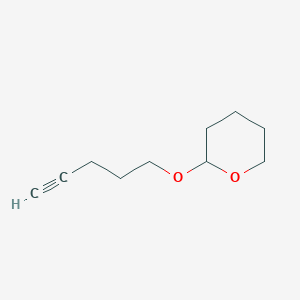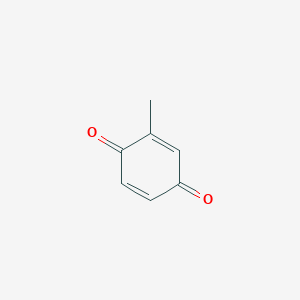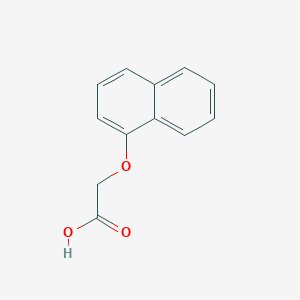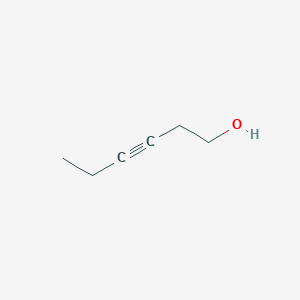
3-ヘキシン-1-オール
概要
説明
3-Hexyn-1-ol is a compound that belongs to the family of hexynols, which are alcohols with a six-carbon chain containing at least one triple bond. The synthesis and properties of various hexynols, including 3-hexyn-1-ol, have been explored in research to understand their chemical behavior and potential applications .
Synthesis Analysis
The synthesis of 3-hexyn-1-ol and its isomers has been described using sodium acetylide in liquid ammonia, yielding higher yields for the positional isomers of n-hexyn-1-ols . The process involves a series of reactions, including esterification, Sonogashira coupling, and annulation, starting from 2-iodobenzoic acid as the initial material . The optimization of reaction conditions, such as the choice of catalyst, ligand, base, solvent, and temperature, has been shown to significantly affect the yield and selectivity of the desired product .
Molecular Structure Analysis
The molecular structure and conformation of hexynols have been studied using various methods, including gas electron diffraction and ab initio calculations . For instance, 3-hexyn-1,6-diol, a related compound, exhibits a conformational mixture with a significant percentage of its conformers characterized by the formation of OH/π hydrogen bonds . These structural analyses are crucial for understanding the physical properties and reactivity of such molecules.
Chemical Reactions Analysis
The reactivity of hexynols, including 3-hexyn-1-ol, can be inferred from studies on related compounds. For example, oligo(3-hexylthiophene)s, which share a similar hexyl side chain, can undergo various solid-state structural changes and feature different melting temperatures and crystallization rates depending on their polymorphic forms . Additionally, the internal rotation of the propynyl methyl group in 4-hexyn-3-ol, a closely related molecule, has been studied, revealing a very low barrier to rotation due to the presence of a cylindrically symmetric triple bond .
Physical and Chemical Properties Analysis
The physical properties of compounds similar to 3-hexyn-1-ol, such as solubility, melting point, and water sorption, have been investigated. For instance, a synthetic polysaccharide with two hydroxyl groups in its repeating unit was found to be soluble in dimethyl sulfoxide and water, with a melting range of 90 to 103°C . These properties are important for the practical application of such compounds in various fields.
科学的研究の応用
水素化のための触媒
3-ヘキシン-1-オールは、アルミナ上に低PdおよびCu含有量で単金属および二金属の不均一触媒を調製するために使用されます . これらの触媒は、3-ヘキシン-1-オールの(Z)-3-ヘキセン-1-オールへの選択的半水素化に使用されます これは、ハーブノートを持つ重要な香料です .
香料業界
3-ヘキシン-1-オールの半水素化により(Z)-3-ヘキセン-1-オールが生成されます , ハーブノートを持つ化合物です。 これは、香料業界で価値があります .
3-ヒドロキシ-2-ヘキサノンの合成
1-ヘキシン-3-オールは、ラセミ体3-ヒドロキシ-2-ヘキサノンの合成に使用できます . この化合物は、さまざまな化学反応で用途があります。
1,2,3-トリアゾールの調製
1-ヘキシン-3-オールは、1,2,3-トリアゾールの調製にも使用できます . これらの化合物は、その生物活性のために医薬品化学において幅広い用途を持っています。
Pdナノ粒子の長期反応速度論
Pd粒子の不飽和コーナーおよびエッジサイトが、3-ヘキシン-1-オールの水素化におけるシス-3-ヘキセン-1-オールの長期選択性に対する影響を調べました . この研究は、より効率的な触媒の開発につながる可能性があります。
マイクロ波加速カップリング-異性化反応
3-ヘキシン-1-オールは、対応するエノンを与えるために、(ヘテロ)アリールハライドとマイクロ波加速カップリング-異性化反応(MACIR)を起こします . この反応は、有機合成で潜在的な用途があります。
作用機序
Target of Action
3-Hexyn-1-ol is an unsaturated alcohol . .
Mode of Action
It’s known that when subjected to stereoselective hydrogenation, 3-hexyn-1-ol produces cis-3-hexen-1-ol , a compound important in the fragrance industry .
Biochemical Pathways
The compound’s ability to undergo stereoselective hydrogenation suggests it may interact with biochemical pathways involving hydrogenation reactions .
Pharmacokinetics
Given its molecular weight of 9814 , it’s likely that it can be absorbed and distributed throughout the body
Result of Action
Its antifungal properties suggest it may disrupt the growth or reproduction of certain fungi .
Safety and Hazards
将来の方向性
The selective hydrogenation of unsaturated substrates like 3-Hexyn-1-ol is a powerful tool for the preparation of both bulk and fine chemicals . The design of an efficient catalyst to obtain a high chemo- and/or stereo-selectivity without loss of catalytic activity is often still a challenge . Future research may focus on improving the efficiency and selectivity of these processes.
特性
IUPAC Name |
hex-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEHKVYXWLXRRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061385 | |
| Record name | 3-Hexyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1002-28-4 | |
| Record name | 3-Hexyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hexyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hexyn-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hexyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-3-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HEXYN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X07KYI4GTH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 3-Hexyn-1-ol in the chemical industry?
A1: 3-Hexyn-1-ol serves as a crucial intermediate in the production of (Z)-3-Hexen-1-ol, also known as "leaf alcohol" due to its characteristic grassy-green odor. [, , ] Leaf alcohol is widely utilized in fragrances, food flavors, and tobacco products. []
Q2: Why is selective hydrogenation of 3-Hexyn-1-ol a significant research area?
A2: The selective hydrogenation of 3-Hexyn-1-ol to (Z)-3-Hexen-1-ol is crucial because the reaction can also lead to undesired byproducts like the over-hydrogenated product (Hexan-1-ol) or the stereoisomer (E)-3-Hexen-1-ol. Numerous research efforts focus on developing highly selective catalysts and optimizing reaction conditions to maximize the yield of the desired cis-alkene (Z)-3-Hexen-1-ol. [, , , , , , , ]
Q3: What types of catalysts are commonly employed in the selective hydrogenation of 3-Hexyn-1-ol?
A3: Palladium-based catalysts are predominantly explored for this reaction. Researchers investigate various factors such as support material (e.g., alumina, silica, hydrotalcite), catalyst preparation methods (e.g., microemulsion synthesis, electroless deposition), and the addition of promoters (e.g., lead, copper) or stabilizers (e.g., polyvinylpyrrolidone) to enhance the catalyst's activity, selectivity, and stability. [, , , , , , , , , ]
Q4: How does the presence of interstitial carbon atoms in palladium catalysts impact the selectivity of 3-Hexyn-1-ol hydrogenation?
A4: Studies have shown that incorporating carbon atoms within the palladium lattice, creating Pd with interstitial carbon atoms, can significantly enhance the selectivity towards (Z)-3-Hexen-1-ol. [] This modification is thought to impact the adsorption-desorption kinetics of the reactants and products on the catalyst surface, favoring the desired cis-alkene. []
Q5: What is the role of the support material in palladium-catalyzed 3-Hexyn-1-ol hydrogenation?
A5: The support material plays a crucial role in influencing the dispersion, stability, and electronic properties of the active palladium nanoparticles. For instance, hierarchically porous silica monoliths with grafted polymethylhydrosiloxane have shown promising results in stabilizing palladium nanoparticles, leading to efficient and continuous flow catalytic systems. []
Q6: How do researchers characterize the size and morphology of palladium nanoparticles in these catalysts?
A6: Techniques like Transmission Electron Microscopy (TEM) and Small-Angle X-ray Scattering (SAXS) are frequently employed to determine the size and morphology of the palladium nanoparticles within the catalyst. [, ] These characterizations help correlate catalyst structural properties with their activity and selectivity.
Q7: Beyond palladium, are there alternative metals studied for 3-Hexyn-1-ol hydrogenation?
A7: While palladium is the most common, researchers have investigated bimetallic systems like Pd-Au alloys. These alloys have shown improved activity and selectivity compared to monometallic catalysts, attributed to synergistic effects between the two metals. []
Q8: Can reaction conditions influence the selectivity of 3-Hexyn-1-ol hydrogenation?
A8: Yes, factors like temperature, hydrogen pressure, solvent, and substrate/catalyst ratio can significantly affect the selectivity. For instance, operating under mild reaction conditions with controlled hydrogen pressure and optimal substrate/catalyst ratio often favors the formation of the desired cis-alkene. [, , ]
Q9: What are the benefits of using continuous flow systems for 3-Hexyn-1-ol hydrogenation?
A9: Continuous flow systems, particularly those employing monolithic catalysts, offer several advantages, including enhanced mass transfer, precise control over reaction parameters, improved safety, and the potential for easy scale-up. [, ]
Q10: Have there been studies investigating the kinetics of 3-Hexyn-1-ol hydrogenation?
A10: Yes, some studies have delved into the long-term kinetics of these reactions. For example, research on Pd agglomerates synthesized via microemulsion showed that reducing the quantity of Pd catalytic sites increased the selectivity of the cis-hexenol product over time without requiring modifiers. []
Q11: What spectroscopic techniques are used to analyze 3-Hexyn-1-ol and its reaction products?
A11: Gas chromatography and NMR spectroscopy are common methods for product analysis in 3-Hexyn-1-ol hydrogenation. [, ] These techniques help determine the conversion of 3-Hexyn-1-ol and quantify the selectivity towards specific products.
Q12: Are there computational studies focusing on 3-Hexyn-1-ol hydrogenation?
A12: While experimental approaches dominate this research area, computational chemistry studies can provide valuable insights into reaction mechanisms and help predict catalyst performance. Future research might explore computational modeling to understand the interaction of 3-Hexyn-1-ol with different catalyst surfaces and the factors governing selectivity.
Q13: What are the primary species formed during the radiolysis of 3-Hexyn-1-ol in aqueous solutions?
A13: Pulse radiolysis studies have identified several transient species formed when 3-Hexyn-1-ol reacts with primary water radiolysis products: * Hydrated Electron (eaq-): Reacts with 3-Hexyn-1-ol with a rate constant of 6.1 x 104 m3 mol-1 s-1. [] * Hydroxyl Radical (•OH): Reacts with 3-Hexyn-1-ol with a rate constant of 2.9 x 106 m3 mol-1 s-1. [] * Hydrogen Atom (H•): Reacts with 3-Hexyn-1-ol to form vinyl-type radicals. [] * Oxide Radical Anion (O•-): Reacts with 3-Hexyn-1-ol with a rate constant of 4.7 x 106 m3 mol-1 s-1. []
Q14: How does the structure of the alcohol, as seen in 3-Hexyn-1-ol vs. 5-Hexyn-1-ol, impact its reactivity in radiolysis?
A14: Research indicates that the position of the triple bond influences the reactivity of Hexyn-1-ols with water radiolysis products. While both isomers show similar reactivity trends, slight differences in rate constants are observed, suggesting that the position of unsaturation affects the reaction kinetics. []
Q15: What is the significance of studying the transient species formed during radiolysis?
A15: Characterizing these short-lived intermediates is crucial for understanding the degradation pathways of 3-Hexyn-1-ol in aqueous environments, particularly under conditions relevant to industrial processing or environmental fate. []
Q16: What are the environmental concerns regarding 3-Hexyn-1-ol and its use in industrial processes?
A16: While the provided research focuses on the synthesis and catalytic applications of 3-Hexyn-1-ol, it's crucial to consider its environmental impact. Future studies should investigate its degradation pathways, potential for bioaccumulation, and toxicity to aquatic organisms to ensure responsible use and minimize potential ecological risks.
Q17: What are some potential alternatives to palladium-based catalysts for 3-Hexyn-1-ol hydrogenation?
A17: Exploring alternative catalysts, especially those based on abundant and less expensive metals, aligns with sustainable chemistry principles. Future research could focus on developing catalysts using metals like nickel, cobalt, or iron, potentially alloyed with other elements to enhance their activity and selectivity. []
Q18: What strategies can be implemented to improve the recyclability of palladium catalysts used in 3-Hexyn-1-ol hydrogenation?
A18: Developing robust catalyst immobilization techniques is essential for enhancing recyclability and minimizing metal leaching. Strategies like incorporating palladium nanoparticles into porous supports, utilizing magnetic nanoparticles for easy separation, or designing catalysts suitable for continuous flow systems could significantly improve recyclability and sustainability. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





